molecular formula C7H14N2O B093632 1,3-dimethyl-1,3-diazepan-2-one CAS No. 16597-38-9

1,3-dimethyl-1,3-diazepan-2-one

Cat. No.: B093632
CAS No.: 16597-38-9
M. Wt: 142.2 g/mol
InChI Key: BSVHATKBZZYYIC-UHFFFAOYSA-N
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Description

1,3-dimethyl-1,3-diazepan-2-one is a heterocyclic compound with a seven-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1,3-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diamines with carbonyl compounds under acidic or basic conditions. For example, the reaction of 1,3-diaminopropane with glyoxal can yield the desired diazepinone structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods often use automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1,3-diazepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the diazepinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,3-dimethyl-1,3-diazepan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,3-diazepan-2-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, some derivatives may inhibit enzyme activity, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodiazepines: These compounds have a similar diazepine ring structure but differ in the position of the nitrogen atoms.

    1,5-Benzodiazepines: These compounds also share a similar ring structure but have different substitution patterns and functional groups.

Uniqueness

1,3-dimethyl-1,3-diazepan-2-one is unique due to its specific ring structure and the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

16597-38-9

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

1,3-dimethyl-1,3-diazepan-2-one

InChI

InChI=1S/C7H14N2O/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3

InChI Key

BSVHATKBZZYYIC-UHFFFAOYSA-N

SMILES

CN1CCCCN(C1=O)C

Canonical SMILES

CN1CCCCN(C1=O)C

16597-38-9

Origin of Product

United States

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